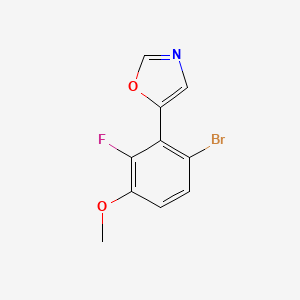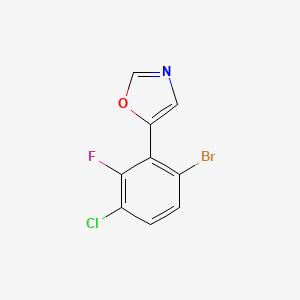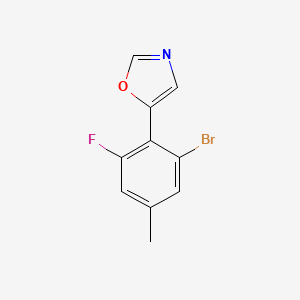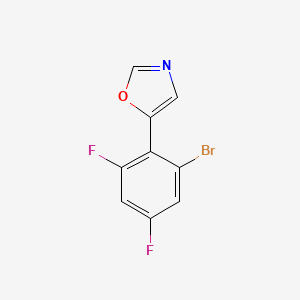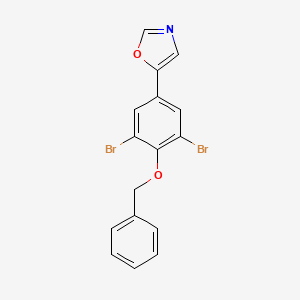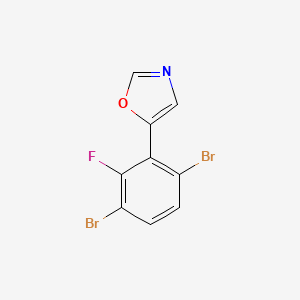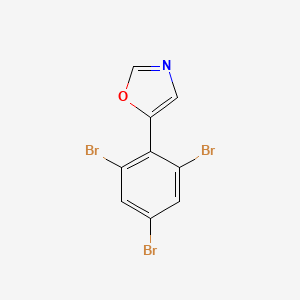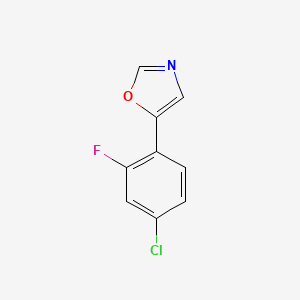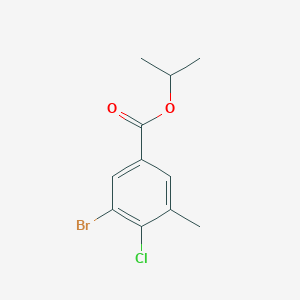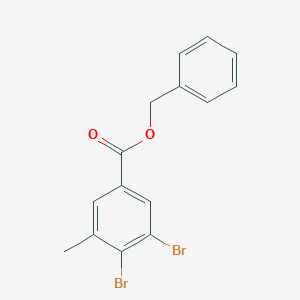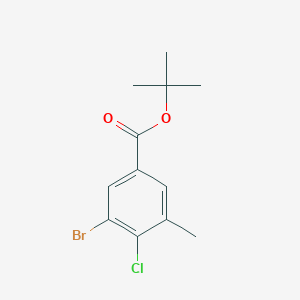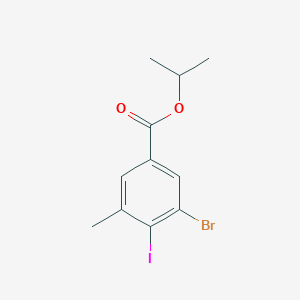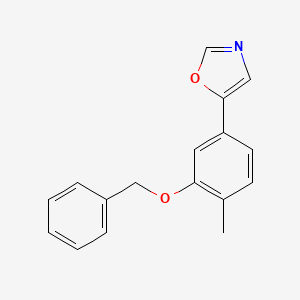
5-(3-(benzyloxy)-4-methylphenyl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-(benzyloxy)-4-methylphenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a benzyloxy group and a methyl group on the phenyl ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The oxazole ring, a five-membered ring containing one oxygen and one nitrogen atom, is known for its stability and versatility in various chemical reactions.
作用机制
Target of Action
The compound 5-(3-(benzyloxy)-4-methylphenyl)oxazole is a derivative of the oxazole family . Oxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . .
Mode of Action
The 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, they engage in non-covalent interactions .
Result of Action
Oxazole derivatives have been found to exhibit a wide range of biological activities, which suggests that they may induce various molecular and cellular changes .
生化分析
Biochemical Properties
5-(3-(benzyloxy)-4-methylphenyl)oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in phosphorylation processes . This inhibition can result in altered cellular signaling and metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. In vitro studies have shown that this compound remains stable under controlled conditions for several hours, but its stability decreases significantly under extreme pH or temperature conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and antioxidant properties . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play a role in its biotransformation and detoxification . The compound can affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which are involved in the efflux of various xenobiotics and endogenous compounds . Additionally, binding proteins such as albumin can facilitate the distribution of this compound in the bloodstream, affecting its bioavailability and tissue accumulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound may undergo post-translational modifications, such as phosphorylation or ubiquitination, which can affect its stability and interactions with other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(benzyloxy)-4-methylphenyl)oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Van Leusen oxazole synthesis is a widely used method that involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes or ketones . This method is known for its efficiency and high yield.
Another method involves the use of palladium-catalyzed direct arylation of oxazoles. This method allows for the regioselective arylation at both C-5 and C-2 positions of the oxazole ring . The reaction conditions typically involve the use of task-specific phosphine ligands and polar or nonpolar solvents, depending on the desired regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and minimizing by-products.
化学反应分析
Types of Reactions
5-(3-(benzyloxy)-4-methylphenyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the substituents on the phenyl ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the oxazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
5-(3-(benzyloxy)-4-methylphenyl)oxazole has a wide range of applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology: In biological research, oxazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
相似化合物的比较
Similar Compounds
Benzoxazole: Similar in structure but contains an oxygen atom in place of the nitrogen atom in the oxazole ring.
Isoxazole: Contains an oxygen atom adjacent to the nitrogen atom in the five-membered ring.
Thiazole: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.
Uniqueness
5-(3-(benzyloxy)-4-methylphenyl)oxazole is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the benzyloxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
属性
IUPAC Name |
5-(4-methyl-3-phenylmethoxyphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-13-7-8-15(17-10-18-12-20-17)9-16(13)19-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKPWIZEGBPEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=CO2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
